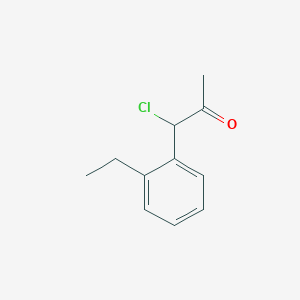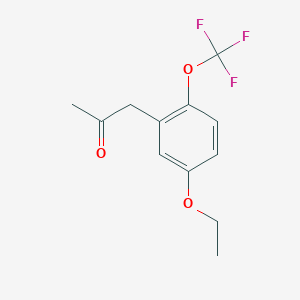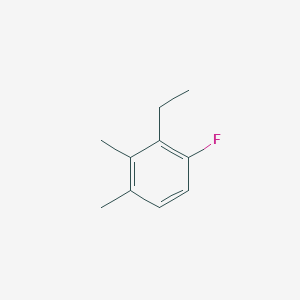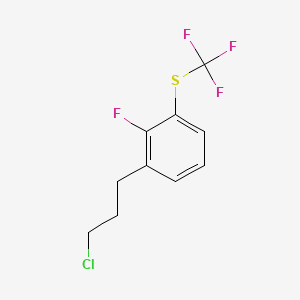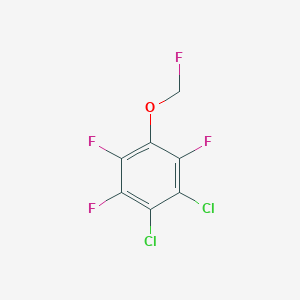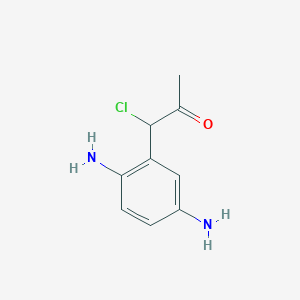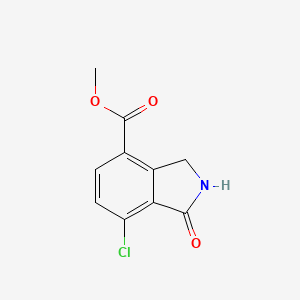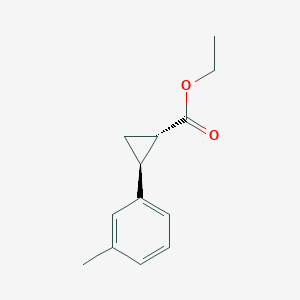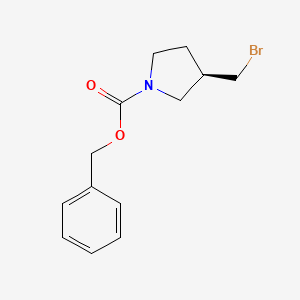
(R)-Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromomethyl group attached to the pyrrolidine ring, which is further esterified with a benzyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate typically begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors such as amino acids or amines.
Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is employed in studies involving enzyme inhibition due to its ability to interact with active sites of enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of chiral drugs, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with (S)-configuration.
Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate: A similar compound with a chloromethyl group instead of a bromomethyl group.
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A derivative with a hydroxymethyl group.
Uniqueness:
Reactivity: The bromomethyl group in benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is more reactive compared to the chloromethyl or hydroxymethyl derivatives, making it a valuable intermediate in organic synthesis.
Chirality: The ®-configuration provides specific stereochemical properties that can be crucial in the synthesis of chiral drugs and other biologically active molecules.
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
benzyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
InChI Key |
ZLMUAHPVUGYWKX-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CBr)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


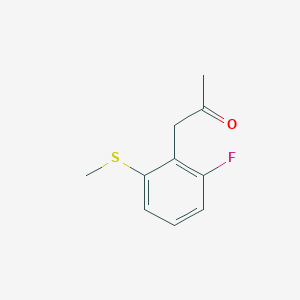
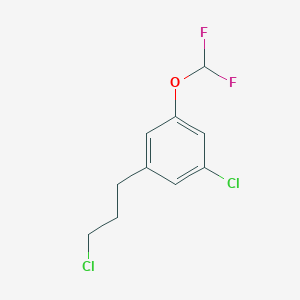
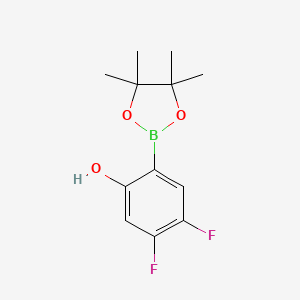
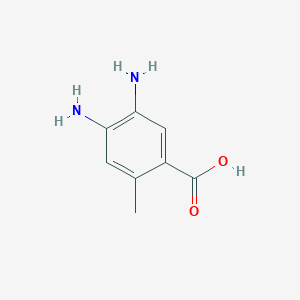
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)
